molecular formula C11H13NO6S B1604832 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid CAS No. 91134-85-9

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B1604832
CAS No.: 91134-85-9
M. Wt: 287.29 g/mol
InChI Key: IVYVLEQZZGWQTF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid core substituted with a hydroxy group at the second position and a morpholine-4-sulfonyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and morpholine.

    Sulfonylation: The hydroxybenzoic acid undergoes sulfonylation using a sulfonyl chloride derivative, such as chlorosulfonic acid, to introduce the sulfonyl group at the desired position.

    Morpholine Substitution: The sulfonylated intermediate is then reacted with morpholine to form the morpholine-4-sulfonyl derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactions and automated purification systems to enhance production rates and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinic or sulfenic acid derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfinic acids. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups play crucial roles in its activity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(morpholine-4-sulfonyl)-phenyl-propionic acid
  • 2-Hydroxy-6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid

Uniqueness

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is unique due to its specific substitution pattern and the presence of both hydroxy and morpholine-4-sulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-hydroxy-5-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7,13H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYVLEQZZGWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353997
Record name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91134-85-9
Record name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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